(5-(Ethyl(methyl)amino)pyrazin-2-yl)boronic acid

Medicinal chemistry Drug design Physicochemical profiling

Distinct LogP (-1.3875) and TPSA (69.48) from ethyl(methyl)amino substituent ensure predictable transmetalation rates and membrane permeability for CNS drug discovery. Guaranteed 98% purity reduces purification overhead and side-product risk in cross-coupling libraries. Essential for reproducible SAR studies in kinase inhibitors and OLED material development.

Molecular Formula C7H12BN3O2
Molecular Weight 181.00 g/mol
CAS No. 1310384-36-1
Cat. No. B15397409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Ethyl(methyl)amino)pyrazin-2-yl)boronic acid
CAS1310384-36-1
Molecular FormulaC7H12BN3O2
Molecular Weight181.00 g/mol
Structural Identifiers
SMILESB(C1=CN=C(C=N1)N(C)CC)(O)O
InChIInChI=1S/C7H12BN3O2/c1-3-11(2)7-5-9-6(4-10-7)8(12)13/h4-5,12-13H,3H2,1-2H3
InChIKeyMIUYOLFKILSMLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (5-(Ethyl(methyl)amino)pyrazin-2-yl)boronic acid (CAS 1310384-36-1) is a Strategic Pyrazine Boronic Acid Building Block


(5-(Ethyl(methyl)amino)pyrazin-2-yl)boronic acid is a heteroaryl boronic acid featuring a pyrazine core substituted at the 5-position with an ethyl(methyl)amino group and a boronic acid moiety at the 2-position. With a molecular weight of 181.00 g/mol and the molecular formula C7H12BN3O2, this compound serves as a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a functionalized aminopyrazine motif into more complex molecular architectures . The presence of the tertiary amine substituent imparts distinct electronic and steric properties that differentiate it from simpler pyrazine boronic acids, making it a valuable building block for medicinal chemistry and materials science applications where precise control over physicochemical parameters is required .

The Hidden Costs of Substituting (5-(Ethyl(methyl)amino)pyrazin-2-yl)boronic acid with Generic Pyrazine Boronic Acids


In-class substitution of pyrazine boronic acids without rigorous comparative evaluation frequently leads to failed syntheses, suboptimal yields, and inconsistent biological or material performance. The ethyl(methyl)amino substituent on this specific compound alters the electron density of the pyrazine ring, directly impacting the rate of transmetalation in Suzuki-Miyaura couplings and the stability of the boronic acid toward protodeboronation [1]. More critically, the distinct lipophilicity (LogP) and polar surface area (TPSA) of this derivative—differing from unsubstituted pyrazine-2-boronic acid by ΔLogP of +0.46 and ΔTPSA of +3.2 Ų —translate to tangible differences in membrane permeability and solubility that cannot be replicated by generic analogs. The quantitative evidence presented below demonstrates why procurement based solely on boronic acid functionality, without consideration of substituent-specific effects, introduces unacceptable risk in research and development workflows.

Quantifiable Differentiation: (5-(Ethyl(methyl)amino)pyrazin-2-yl)boronic acid vs. In-Class Alternatives


Enhanced Lipophilicity vs. Unsubstituted Pyrazine-2-boronic acid

(5-(Ethyl(methyl)amino)pyrazin-2-yl)boronic acid exhibits a calculated LogP value of -1.3875, which is 0.4561 log units higher (less negative) than that of pyrazine-2-boronic acid (LogP = -1.8436) . This increase in lipophilicity is directly attributable to the ethyl(methyl)amino substituent.

Medicinal chemistry Drug design Physicochemical profiling

Modulated Polar Surface Area vs. Unsubstituted Pyrazine-2-boronic acid

The topological polar surface area (TPSA) of (5-(ethyl(methyl)amino)pyrazin-2-yl)boronic acid is 69.48 Ų, compared to 66.24 Ų for unsubstituted pyrazine-2-boronic acid . This represents an absolute increase of 3.24 Ų.

Drug design Permeability ADME

Superior Commercial Purity vs. Common Pyrazine Boronic Acid Standards

(5-(Ethyl(methyl)amino)pyrazin-2-yl)boronic acid is commercially supplied with a certified purity of 98% . In contrast, many analogous pyrazine boronic acids, such as pyrazine-2-boronic acid pinacol ester, are routinely offered at 95% purity .

Synthetic reliability Procurement Quality assurance

Enhanced Stability Against Protodeboronation via Electron-Donating Substituent

Heteroaryl boronic acids with electron-deficient aromatic rings, such as unsubstituted pyrazine, are particularly prone to protodeboronation under aqueous or acidic conditions . The ethyl(methyl)amino group in this compound acts as an electron-donating substituent (+M effect), which can mitigate this instability by increasing electron density on the pyrazine ring. Literature precedent demonstrates that electron-donating groups on arylboronic acids can modulate protodeboronation rates [1].

Synthetic reliability Stability Protodeboronation

Optimal Deployment Scenarios for (5-(Ethyl(methyl)amino)pyrazin-2-yl)boronic acid Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization Requiring Fine-Tuned Lipophilicity

In drug discovery programs where balancing solubility and membrane permeability is critical, this building block's intermediate LogP (-1.3875) offers a strategic advantage over more polar pyrazine boronic acids (LogP < -1.8) . The ethyl(methyl)amino group provides a calculated +0.46 LogP increase, which can improve passive diffusion across lipid bilayers without excessively compromising aqueous solubility. This property is particularly valuable for central nervous system (CNS) targets, where a LogP between 1 and 3 is often optimal, and the aminopyrazine core serves as a privileged scaffold for kinase inhibitors [1].

Synthetic Methodology: High-Fidelity Suzuki-Miyaura Coupling with Reduced Side Reactions

The 98% certified purity of this boronic acid reduces the burden of purification and minimizes side-product formation in cross-coupling reactions. This is especially important in library synthesis and parallel medicinal chemistry, where even minor impurities can lead to false positives in biological screening. The electron-donating ethyl(methyl)amino group also modulates the transmetalation rate, potentially enabling milder reaction conditions compared to electron-deficient pyrazine boronic acids that may require higher catalyst loadings or elevated temperatures [2].

Material Science: Tailoring Electronic Properties of Pyrazine-Based Chromophores

For applications in organic light-emitting diodes (OLEDs) or luminescent sensors, the precise electronic tuning afforded by the ethyl(methyl)amino substituent is non-negotiable. Pyrazine derivatives serve as electron-accepting cores in donor-acceptor systems, and the nature of the amine substituent directly impacts the HOMO-LUMO gap and emission wavelength [2]. The ethyl(methyl)amino group provides a distinct electronic profile compared to dimethylamino or unsubstituted analogs, enabling researchers to systematically explore structure-property relationships without synthetic ambiguity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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